(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
The synthesis of (6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, typically starting with the preparation of the thiadiazole and pyrimidine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidines with different substituents. For example:
Properties
Molecular Formula |
C24H23ClN4O3S |
---|---|
Molecular Weight |
483 g/mol |
IUPAC Name |
(6Z)-6-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O3S/c1-14(2)10-21-28-29-22(26)17(23(30)27-24(29)33-21)11-15-8-9-19(20(12-15)31-3)32-13-16-6-4-5-7-18(16)25/h4-9,11-12,14,26H,10,13H2,1-3H3/b17-11-,26-22? |
InChI Key |
OGAZVKRNXGAABX-KRKDOYDSSA-N |
SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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